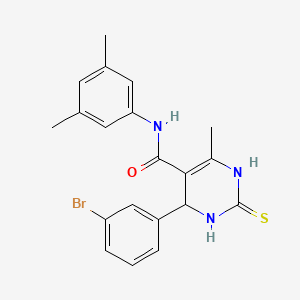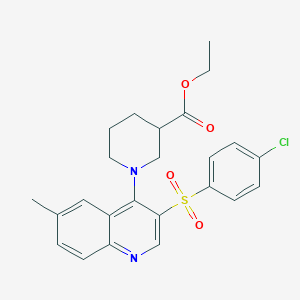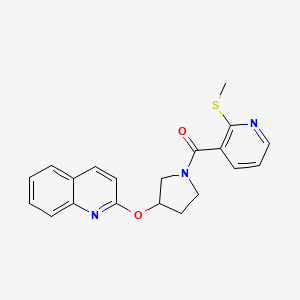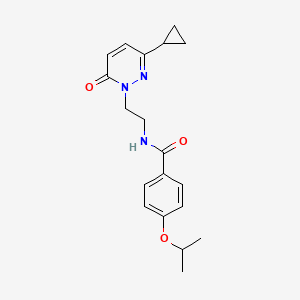
3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid
描述
“3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid” is a chemical compound with the molecular formula C15H13NO4S and a molecular weight of 303.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H13NO4S . This indicates that it contains 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted melting point of 202.04°C and a predicted boiling point of approximately 532.3°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of 1.66 . The pKa value is predicted to be 4.22 .作用机制
3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid binds to specific sites on proteins, preventing them from interacting with other proteins. This disruption of protein-protein interactions can lead to the inhibition of important cellular processes, such as cell signaling and gene expression. This compound has been shown to inhibit the interaction of several proteins, including the transcription factors NF-kappaB and AP-1, which are involved in the regulation of the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and suppress the production of inflammatory cytokines. In vivo studies have also shown that this compound can reduce tumor growth and inflammation in animal models.
实验室实验的优点和局限性
One of the main advantages of 3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid is its specificity for protein-protein interactions, which allows for the targeted inhibition of specific cellular processes. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations can make it difficult to use this compound in certain experimental settings.
未来方向
There are several future directions for research on 3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid. One area of focus is the development of more efficient synthesis methods for this compound and its analogs. Another area of research is the identification of new protein-protein interactions that can be targeted by this compound. Additionally, further studies are needed to determine the potential toxicity of this compound and its analogs and to optimize their use in experimental settings. Overall, the potential applications of this compound as an inhibitor of protein-protein interactions make it a promising area of research for the development of new therapeutic agents.
科学研究应用
3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid has been extensively studied for its potential applications as an inhibitor of protein-protein interactions. Protein-protein interactions play a crucial role in many cellular processes, including signal transduction, gene expression, and protein synthesis. Disrupting these interactions can lead to the development of new therapeutic agents for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
属性
IUPAC Name |
3-(2,3-dihydroindol-1-ylsulfonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)12-5-3-6-13(10-12)21(19,20)16-9-8-11-4-1-2-7-14(11)16/h1-7,10H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBSLQVQWAJURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2616549.png)

![1-(4-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2616551.png)
![N-(6-Oxabicyclo[3.2.2]nonan-4-yl)prop-2-enamide](/img/structure/B2616553.png)


![1-benzyl-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2616558.png)


![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate;hydrochloride](/img/structure/B2616565.png)


![2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2616569.png)
